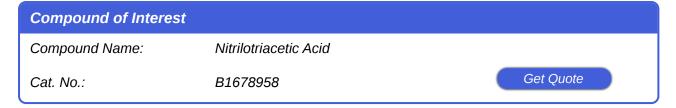


# On-Column Refolding of Proteins Using Ni-NTA Agarose: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Recombinant proteins overexpressed in bacterial systems, such as E. coli, often accumulate as insoluble and non-functional aggregates known as inclusion bodies. While this can lead to high expression levels, recovering the bioactive protein requires denaturation and subsequent refolding.[1][2] On-column refolding using Nickel-Nitrilotriacetic Acid (Ni-NTA) agarose offers a streamlined and efficient method for simultaneous purification and renaturation of His-tagged proteins.[1][3] This technique immobilizes the denatured protein on the Ni-NTA resin via its histidine tag, allowing for a gradual removal of the denaturant and promoting proper folding while minimizing aggregation.[1][4][5] This application note provides detailed protocols and technical guidance for performing on-column refolding of His-tagged proteins.

## **Principle of On-Column Refolding**

The process leverages the high affinity of the polyhistidine tag to the Ni-NTA resin, which remains effective even under denaturing conditions.[4][6] The key steps involve:

• Isolation and Solubilization of Inclusion Bodies: The protein-containing inclusion bodies are first isolated from the cell lysate and then solubilized using strong denaturants like urea or guanidine hydrochloride (GdnHCl).[3]



- Binding to Ni-NTA Agarose: The solubilized, denatured protein is loaded onto a Ni-NTA column, where the His-tagged protein binds to the nickel-charged resin.[4]
- On-Column Refolding: A refolding buffer, typically containing a decreasing gradient of the
  denaturant, is passed through the column. This gradual removal of the denaturant allows the
  protein to refold into its native conformation while still bound to the resin, which can help
  prevent intermolecular aggregation.[4][7]
- Elution of Refolded Protein: Once refolding is complete, the now-native protein is eluted from the column using a competitive ligand, such as imidazole.[8]

## **Advantages of On-Column Refolding**

- Simultaneous Purification and Refolding: Combines two critical steps into a single chromatographic procedure, saving time and resources.[3]
- Reduced Aggregation: Immobilization on the resin can prevent irreversible protein aggregation that often occurs during dilution-based refolding methods.[1]
- High Yields of Soluble Protein: The method has been shown to result in high recovery of soluble and active protein.[3]
- Amenable to Automation: The process can be automated using chromatography systems, enabling high-throughput screening of refolding conditions.[1]

## **Quantitative Data Summary**

The success of on-column refolding is protein-dependent. The following table summarizes representative data on refolding yields for different proteins using this method.



Protein Target ID	Molecular Weight (kDa)	Refolding Yield (%)*	Crystallization Success
1049B	36	30-100	Yes
1105B	22	30	Yes
1113B	19	100	Yes
1277B	44	100	Yes
1294B	49	0	Not applicable
1315B	61	0	Not applicable
1338B	16	0	Not applicable
1349B	20	100	Yes

<sup>\*</sup>Percent target eluted/percent target loaded. Data adapted from Oganesyan et al., 2004.[3]

## Experimental Protocols Protocol 1: Isolation and Solubilization of Inclusion

## Bodies

- Cell Lysis: Resuspend the cell paste from a 100 mL culture in 4 mL of resuspension buffer (e.g., 20 mM Tris-HCl, pH 8.0). Disrupt the cells by sonication on ice (e.g., 4 cycles of 10 seconds with 30-second intervals).
- Inclusion Body Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
- Washing Inclusion Bodies: Resuspend the pellet in 3 mL of cold isolation buffer (e.g., 2 M urea, 20 mM Tris-HCl, 0.5 M NaCl, 2% Triton X-100, pH 8.0) and sonicate as before.
   Centrifuge at high speed for 10 minutes at 4°C. Repeat this washing step.[9]
- Solubilization: Resuspend the washed inclusion body pellet in 5 mL of Binding Buffer containing a high concentration of denaturant (e.g., 6 M GdnHCl or 8 M Urea, 20 mM Tris-



HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0). Stir for 30-60 minutes at room temperature to ensure complete solubilization.

• Clarification: Centrifuge the solubilized sample at high speed for 15 minutes at 4°C to remove any remaining insoluble material. Filter the supernatant through a 0.45 μm filter.

## **Protocol 2: On-Column Refolding and Elution**

#### **Buffers Required:**

- Binding/Denaturation Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5-40 mM imidazole, 6 M Guanidine-HCl (or 8 M Urea), pH 8.0.
- Refolding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0.
- Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 300-600 mM imidazole, pH 8.0.[3]

#### Procedure:

- Column Preparation: Equilibrate a pre-packed Ni-NTA column (e.g., HisTrap™ FF 1 mL) with 5-10 column volumes (CV) of Binding/Denaturation Buffer.[9]
- Sample Loading: Load the clarified, solubilized protein sample onto the equilibrated column.
   The use of a chromatography system like an ÄKTAprime is recommended for gradient formation.
- Wash (Denaturing): Wash the column with 5-10 CV of Binding/Denaturation Buffer to remove non-specifically bound proteins.
- On-Column Refolding (Gradient Wash): Initiate a linear gradient to gradually replace the Binding/Denaturation Buffer with the Refolding Buffer. A shallow gradient over 20-30 CV at a low flow rate (e.g., 0.2-0.5 mL/min) is recommended to allow sufficient time for the protein to refold.[1][4]
- Wash (Native): After the gradient is complete, wash the column with an additional 5 CV of Refolding Buffer to remove any residual denaturant.



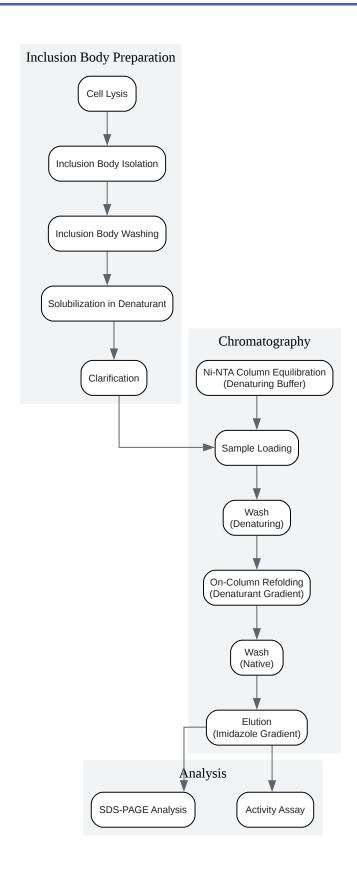




- Elution: Elute the refolded protein from the column using the Elution Buffer. This can be done with a step gradient or a linear gradient of imidazole. Collect fractions and monitor the absorbance at 280 nm.
- Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity and protein concentration. Further characterization of the refolded protein's activity and structure is recommended.

## **Visualizations**

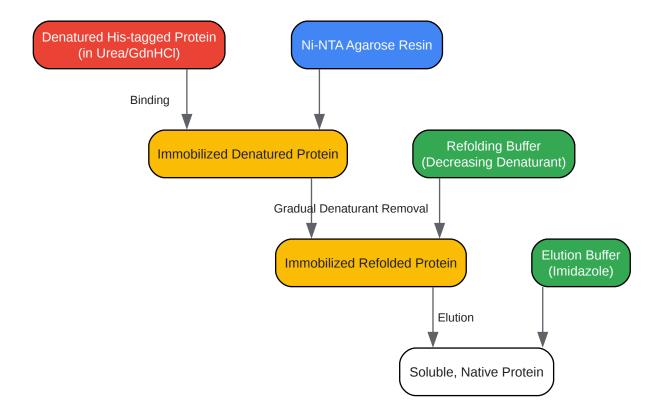




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Caption: Workflow for on-column refolding of His-tagged proteins.





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Caption: Logical relationships in the on-column refolding process.

## **Troubleshooting and Optimization**

- Low Protein Binding: Ensure the pH of the binding buffer is optimal (typically 7.0-8.0) and that the concentration of imidazole in the loading buffer is not too high, as it can prevent binding.[8]
- Protein Precipitation on the Column: This may occur if the refolding rate is too fast. Decrease
  the flow rate of the refolding gradient or use a shallower gradient. The addition of refolding
  additives such as L-arginine or glycerol to the refolding buffer can also help.[7]
- Low Recovery of Active Protein: The refolding conditions may not be optimal for the specific protein. Screen different refolding buffer compositions, including pH, ionic strength, and the presence of additives like redox pairs (GSH/GSSG) for proteins with disulfide bonds.[4]
- Co-elution of Impurities: To reduce non-specific binding, a small amount of imidazole (5-40 mM) can be included in the binding and wash buffers.[10] If purity is still an issue, further



purification steps like ion-exchange or size-exclusion chromatography may be necessary.[3]

### Conclusion

On-column refolding using Ni-NTA agarose is a powerful and efficient technique for the production of soluble, active recombinant proteins from inclusion bodies. By optimizing the key parameters of solubilization, binding, refolding, and elution, researchers can significantly improve the yield and quality of their target proteins. This method is particularly advantageous for high-throughput structural and functional studies.

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